molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0

5-Chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No. B1396126
CAS RN: 1260848-61-0
M. Wt: 167.59 g/mol
InChI Key: NUCPBOXXEMRIFH-UHFFFAOYSA-N
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Description

5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a chemical compound with the CAS number 2741586-50-3 . It is a derivative of imidazo[1,2-c]pyrimidine, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine and its derivatives often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine is characterized by a fused bicyclic 5,6 heterocycle . The molecular weight of a similar compound, 7-Methylimidazo(1,2-a)pyridine, is 132.1625 .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-7-methylimidazo[1,2-c]pyrimidine are diverse and can include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions often involve the direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Scientific Research Applications

Cytokinin-like Activity

  • Cytokinin-like Activity Analysis : Imidazo[1,2-c]pyrimidines, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine derivatives, have been investigated for cytokinin-like activity. These compounds were generally less active than those with a purine ring, but some showed activity comparable to the control, kinetin (Branca et al., 1986).

Synthesis and Molecular Structure

  • Synthesis and Structural Analysis : The molecular and supramolecular structures of isomeric compounds related to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine have been determined, highlighting the role of weak hydrogen bonds in their structural formation (Bueno et al., 2003).

Antimicrobial Activity

  • Antimicrobial Properties : Imidazo[1,2-a]pyrimidines, closely related to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have shown significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Analgesic Applications : Certain imidazo[1,2-c]pyrimidine derivatives exhibit central nervous system (CNS) activity and anti-inflammatory properties (Długosz & Machoń, 1986).

Anticancer Potential

  • Potential in Anticancer Research : Some imidazo[1,2-a]pyrimidines, similar to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have been synthesized and screened for antimetabolite and anticancer activity (Kanō & Makisumi, 1958).

Miscellaneous Applications

  • Diverse Synthesis and Evaluation : Various studies have been conducted on the synthesis, structural characterization, and evaluation of imidazo[1,2-c]pyrimidine derivatives for applications in different fields, demonstrating the versatility of these compounds (Becan et al., 2022).

Future Directions

Imidazo[1,2-a]pyridine and its derivatives, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of diseases such as tuberculosis .

properties

IUPAC Name

5-chloro-7-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCPBOXXEMRIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717256
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methylimidazo[1,2-c]pyrimidine

CAS RN

1260848-61-0
Record name 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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